Basic Violet 8

Description

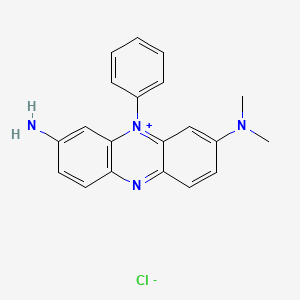

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHWUYVHKRVCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-56-9, 8004-94-2 | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safranin bluish | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Safranin bluish | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Functional Material Integration for Basic Violet 8 Research

Development of Nanocomposite Photocatalytic Systems for the Chemical Compound's Degradation

The persistence of dyes like Basic Violet 8 in industrial effluents necessitates effective remediation technologies. Photocatalysis using semiconductor nanocomposites has emerged as a promising advanced oxidation process for the degradation of these organic pollutants. rsc.org The core principle involves the generation of highly reactive hydroxyl radicals upon light absorption by the catalyst, which then mineralize the dye molecules. rsc.org

The hydrothermal method is a versatile technique for synthesizing crystalline nanocomposites with controlled morphology and properties, making it suitable for creating efficient photocatalysts. researchgate.net This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave.

TiO2-ZnO Nanocomposites: Binary nanocomposites of titanium dioxide (TiO2) and zinc oxide (ZnO) are widely studied for dye degradation. semanticscholar.orgresearchgate.net The hydrothermal process for synthesizing TiO2-ZnO nanocomposites often involves using a zinc precursor, like Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O), with TiO₂ as a supporting material. semanticscholar.orgresearchgate.net The resulting composite is then typically calcined (heated at high temperatures) to improve its crystalline structure and photocatalytic activity. semanticscholar.orgresearchgate.net

Studies on the degradation of Basic Violet 14, a related industrial dye, have demonstrated the effectiveness of these composites. semanticscholar.orgresearchgate.net The photocatalytic performance is influenced by the calcination temperature, with materials treated at 500 °C showing superior activity compared to those treated at 300 °C or 400 °C. semanticscholar.orgresearchgate.net Research on the degradation of C.I. Basic Violet 10 also highlights the high photocatalytic ability of TiO₂-ZnO mixed nanoparticles synthesized via hydrothermal methods. researchgate.net The combination of ZnO with TiO₂ can enhance photocatalytic efficiency by promoting electron-hole separation, as electrons from the conduction band of ZnO can be injected into that of TiO₂. mdpi.com

CuS/PVA Nanocomposites: Copper sulfide (B99878) (CuS) nanoparticles integrated into a polymer matrix like polyvinyl alcohol (PVA) represent another class of effective photocatalysts. The polymer acts as a stabilizing agent and can enhance the functionality of the nanocomposite. For instance, CuS/polyvinyl alcohol-chitosan (CuS/PVACS) nanocomposites have been prepared for the photodegradation of malachite green, another triarylmethane dye. researchgate.net Similarly, crosslinked gelatin/CuS/PVA nanocomposites, prepared using gamma irradiation, have been used to degrade Rhodamine B dye. researchgate.net While not this compound, these studies demonstrate the principle of using CuS/PVA systems for dye degradation. The synthesis involves dispersing CuS nanoparticles within a PVA solution, often with a cross-linking agent to form a stable hydrogel or composite material. researchgate.netresearchgate.net

Table 1: Photocatalytic Degradation of Related Violet Dyes Using Hydrothermally Synthesized Nanocomposites This table is interactive. Click on the headers to sort the data.

| Photocatalyst | Target Dye | Synthesis Method | Max. Degradation (%) | Light Source | Reference |

|---|---|---|---|---|---|

| TiO₂-ZnO | Basic Violet 14 | Hydrothermal | 81.78% | Sunlight | semanticscholar.orgresearchgate.net |

| TiO₂-ZnO | Basic Violet 14 | Hydrothermal | 69.58% | UV Light | semanticscholar.orgresearchgate.net |

| TiO₂-ZnO (9:1 ratio) | C.I. Basic Violet 10 | Sol-Gel/Calcination | >95% | UV-Vis Light | mdpi.com |

| ZnO-Ag@CME | Basic Violet 10 | Green Synthesis | 94.2% | Sunlight | bohrium.com |

| CuS/PVACS | Malachite Green | Novel Synthesis | 96.51% | UV Irradiation | researchgate.net |

| BiVO₄/FeVO₄ | Crystal Violet | Hydrothermal | 99.1% | Visible Light | rsc.org |

To understand the efficiency of the synthesized nanocomposites in degrading dyes like this compound, a comprehensive characterization of their physical and chemical properties is essential.

X-Ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase composition of the nanocomposites. For TiO₂-ZnO composites, XRD patterns confirm the presence of both the hexagonal wurtzite phase of ZnO and the anatase phase of TiO₂. researchgate.net The analysis can also reveal the formation of mixed-phase structures like zinc titanates (ZnTiO₃) at higher calcination temperatures, which can influence photocatalytic activity. mdpi.com

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the catalysts. SEM images of TiO₂-ZnO composites have shown how calcination temperature affects the particle size and shape. semanticscholar.org

Energy Dispersive X-Ray (EDX) Analysis: Used in conjunction with SEM, EDX confirms the elemental composition of the synthesized materials, ensuring the presence of the intended elements like Ti, Zn, and O in the nanocomposite. semanticscholar.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups and chemical bonds present in the material. In studies of TiO₂-ZnO, FTIR spectra help to confirm the structure of the composite material. semanticscholar.orgresearchgate.net

UV-Vis Diffuse Reflectance Spectroscopy (DRS): DRS is crucial for determining the optical properties of the photocatalyst, specifically its band gap energy. The reduction of the band gap is a key goal in modifying photocatalysts to make them active under visible light. researchgate.net For example, Fe-doping in TiO₂ was shown to reduce its band gap from 3.2 eV to 2.98 eV. researchgate.net Similarly, the band gap for a CuS/PVACS nanocatalyst was found to be 2.04 eV. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst's surface. researchgate.netnih.gov It can detect the presence of dopants and surface species like Fe oxo-hydroxides on Fe-doped TiO₂. nih.gov

Photoluminescence (PL) Spectroscopy: PL spectra are used to investigate the efficiency of charge carrier separation. A lower PL intensity generally indicates a lower recombination rate of electron-hole pairs, which is favorable for higher photocatalytic activity. rsc.org

Table 2: Characterization Techniques and Findings for Photocatalysts This table is interactive. Click on the headers to sort the data.

| Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| XRD | Crystalline phase & structure | Confirmed hexagonal phase of ZnO and anatase phase of TiO₂. | researchgate.net |

| SEM | Surface morphology & particle size | Average catalyst diameter of 54.8 nm. | researchgate.net |

| EDX | Elemental composition | Confirmed presence of Ti, Zn, and O in composites. | semanticscholar.orgresearchgate.net |

| FTIR | Functional groups & chemical bonds | Characterized bonds in TiO₂-ZnO composites. | semanticscholar.orgresearchgate.net |

| DRS | Band gap energy | Band gap of TiO₂@CS-PANI reduced to 2.98 eV from 3.2 eV. | researchgate.net |

| XPS | Surface elemental & chemical states | Showed surface Fe oxo-hydroxide species on Fe-doped TiO₂. | nih.gov |

| PL | Electron-hole recombination rate | Lower PL intensity in BiVO₄/FeVO₄ composite indicated efficient charge separation. | rsc.org |

Strategies for Functionalization and Derivatization of this compound and Related Chromophores

The functionalization of triarylmethane dyes, the class to which this compound belongs, is a significant area of research aimed at creating new molecules with enhanced properties. ontosight.airesearchgate.net These strategies involve chemically modifying the core structure to alter color, solubility, stability, or to impart new functionalities for applications in materials science or as fluorescent probes. rsc.org

The synthesis of novel derivatives of triarylmethane and other dyes often involves multi-step chemical reactions to introduce new functional groups or build entirely new molecular architectures. rsc.orglew.ro

One advanced approach is the use of transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed decarboxylative cross-coupling reaction has been developed for the synthesis of diverse triarylmethanes. rsc.org This method involves the sp²–sp³ coupling of benzoic acids with diaryl methyl iodides, allowing for the creation of a wide variety of functionalized triarylmethane structures. rsc.org

Another strategy involves the derivatization of the chromophore to create high molecular weight molecules. This can be achieved through grafting polymerization, where polymer chains are attached to the dye molecule. For instance, ethylene (B1197577) oxide has been grafted onto dye molecules to produce single chromophores with one or more poly(ethylene glycol) grafts, which can improve properties like resistance to fugitive issues. mdpi.com

The synthesis of entirely new, related dye systems with potentially modified properties is also a common goal. This can involve:

Diazo-coupling reactions: A well-known strategy used to prepare novel azo dyes. For example, 8-hydroxyquinoline (B1678124) has been coupled with various diazonium salts to create new dyes with good affinity for polyester (B1180765) fabrics. researchgate.net

Cyclization reactions: Thiophene-based dyes have been synthesized through the cyclization of ethyl 2-arylhydrazono-2-phenylthiocarbamoyl acetates with different α-halogenated reagents. researchgate.net

Multicomponent reactions: Novel indolizines and azaindolizines, which have interesting fluorescent properties, have been synthesized via one-pot, three-component 1,3-dipolar cycloaddition reactions. lew.ro These reactions combine multiple starting materials in a single step to build complex heterocyclic systems. lew.ro

These synthetic methodologies provide a toolbox for chemists to create a vast array of new dye derivatives from chromophores related to this compound, enabling the fine-tuning of their spectroscopic and chemical properties for specialized applications. rsc.orgresearchgate.net

Mechanistic Studies of Basic Violet 8 Degradation and Transformation Pathways

Photocatalytic Degradation Mechanisms of the Chemical Compound

The photocatalytic degradation of Basic Violet 8 is an advanced oxidation process that utilizes semiconductor photocatalysts to generate highly reactive species when irradiated with light. These reactive species are responsible for the breakdown of the complex dye molecule into simpler and less harmful substances.

The fundamental principle of photocatalysis lies in the generation of electron-hole pairs within a semiconductor material upon light absorption. nih.gov When a photocatalyst is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. nih.govrsc.org These charge carriers are crucial for initiating the degradation process.

The photogenerated electrons and holes can migrate to the catalyst's surface, where they participate in redox reactions with adsorbed molecules like water and oxygen to produce various reactive oxygen species (ROS). nih.govmdpi.com Key ROS involved in the degradation of organic dyes include hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻). mdpi.comoaepublish.com

Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents. They are primarily formed through the oxidation of water molecules or hydroxide (B78521) ions by the holes in the valence band. nih.govmdpi.com

Superoxide anion radicals (•O₂⁻) are generated when electrons in the conduction band react with adsorbed molecular oxygen. nih.govoaepublish.com

The degradation of this compound proceeds through the formation of several intermediate products before complete mineralization. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS), like HPLC-ESI-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in separating and identifying these transient species. researchgate.netresearchgate.netd-nb.info

Studies have identified two main competitive reaction pathways for the degradation of similar triphenylmethane (B1682552) dyes: N-de-ethylation and the destruction of the conjugated chromophore structure. researchgate.netnih.gov HPLC analysis has revealed the formation of a series of N-de-ethylated intermediates, where the ethyl groups attached to the nitrogen atoms are sequentially removed. researchgate.net This process leads to a blue shift in the maximum absorption wavelength of the intermediates. d-nb.infonih.gov

Simultaneously, the conjugated xanthene structure, which is responsible for the dye's color, is cleaved. This results in the formation of smaller aromatic compounds. For instance, in the degradation of related dyes, intermediates such as 4-diethylaminophenol (B97786) (DAP) and 4-diethylamino-4'-diethylaminobenzophenone (DDBP), along with their N-de-ethylated derivatives, have been identified. researchgate.net Further degradation can lead to the formation of simpler organic molecules like N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, 2-propenoic acid, and acetic acid. researchgate.netd-nb.info The distribution and concentration of these intermediates change throughout the photodegradation process. researchgate.net

The degradation of this compound is understood to occur through two primary, competing pathways: N-de-ethylation and the cleavage of the conjugated structure. researchgate.netresearchgate.net

The N-de-ethylation pathway involves the stepwise removal of ethyl groups from the amine functionalities of the dye molecule. researchgate.net This process is often initiated by the attack of hydroxyl radicals on the N-ethyl groups. researchgate.net This sequential removal leads to the formation of mono-, di-, tri-, tetra-, penta-, and hexa-N-de-ethylated species. researchgate.net The formation of a nitrogen-centered radical is believed to precede the N-de-alkylation process. researchgate.net

The second major pathway is the cleavage of the conjugated structure , which is responsible for the dye's color. researchgate.netresearchgate.net This process is thought to be initiated by the formation of a carbon-centered radical, leading to the breakdown of the triphenylmethane framework. researchgate.net This destruction of the chromophore results in the formation of smaller aromatic intermediates. researchgate.netrasayanjournal.co.in

Both pathways can occur simultaneously, leading to a complex mixture of degradation products. The relative dominance of each pathway can be influenced by the specific reaction conditions and the nature of the photocatalyst used.

The efficiency of the photocatalytic degradation of this compound is not solely dependent on the reaction mechanism but is also significantly influenced by the properties of the photocatalyst and the surrounding solution parameters.

Catalyst Loading: The concentration of the photocatalyst plays a crucial role in the degradation process. Initially, increasing the catalyst dosage generally leads to an enhanced degradation rate. scirp.org This is because a higher amount of catalyst provides more active sites for the reaction and increases the absorption of light, leading to greater generation of electron-hole pairs. scirp.orgmedcraveonline.com However, beyond an optimal concentration, the degradation efficiency may decrease. scirp.orgmedcraveonline.com This is attributed to the increased turbidity of the solution, which can scatter and block the incident light, thereby reducing the photocatalyst's activation. scirp.orgmedcraveonline.com

Band Gap Energy: The band gap of the semiconductor photocatalyst is a critical property that determines the wavelength of light it can absorb to initiate the photocatalytic process. mdpi.com A smaller band gap allows the catalyst to be activated by a broader spectrum of light, including visible light, which constitutes a larger portion of the solar spectrum. oaepublish.com Modifying the band gap of a photocatalyst, for instance through doping, can enhance its activity under visible light. nih.govmdpi.com The positions of the valence and conduction band edges are also important as they determine the redox potential of the photogenerated holes and electrons, respectively, which in turn affects the efficiency of ROS generation. rsc.org

Table 1: Effect of Catalyst Loading on Degradation Efficiency

| Catalyst Loading | Degradation Efficiency | Rationale |

| Low | Increases with loading | More active sites and light absorption. scirp.orgmedcraveonline.com |

| Optimal | Maximum | Balanced light absorption and active site availability. |

| High | Decreases | Increased solution turbidity and light scattering. scirp.orgmedcraveonline.com |

pH: The pH of the solution is a critical parameter that can affect the surface charge of the photocatalyst, the aggregation of catalyst particles, and the speciation of the dye molecule. mdpi.commdpi.com For cationic dyes like this compound, the degradation efficiency can be influenced by the electrostatic interactions between the dye and the catalyst surface. The pH also influences the formation of hydroxyl radicals, as the oxidation of hydroxide ions is a primary source of these reactive species. mdpi.com Studies have shown that the optimal pH for degradation can vary depending on the specific catalyst and dye system. For instance, some systems show higher efficiency in acidic conditions, while others perform better in neutral or alkaline media. researchgate.netemanresearch.orgespublisher.com

Temperature: Photocatalytic reactions are generally considered to be less dependent on temperature compared to conventional thermal reactions. jwent.net However, temperature can still have an influence. An increase in temperature can sometimes enhance the reaction rate by increasing the interaction between the dye molecules and the catalyst surface, thus promoting adsorption. medcraveonline.com

Light Irradiation: The intensity and wavelength of the light source are fundamental to the photocatalytic process. Higher light intensity generally leads to a higher rate of electron-hole pair generation, thus increasing the degradation rate, up to a certain point where other factors become limiting. medcraveonline.com The wavelength of the light must correspond to the band gap energy of the photocatalyst for it to be effective. nih.gov

Table 2: Influence of Solution Parameters on Photocatalytic Degradation

| Parameter | Effect on Degradation Efficiency | Mechanism |

| pH | Varies with system | Affects catalyst surface charge and dye speciation. mdpi.commdpi.com |

| Temperature | Moderate influence | Can affect adsorption of dye on catalyst surface. medcraveonline.com |

| Light Intensity | Increases to a limit | Higher intensity generates more electron-hole pairs. medcraveonline.com |

Influence of Catalyst Properties and Solution Parameters on Photocatalytic Efficiency

Advanced Oxidation Processes (AOPs) for the Chemical Compound's Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). d-nb.infodoi.org These processes are considered highly effective for the degradation of recalcitrant organic compounds like this compound.

The cornerstone of AOPs is the generation of highly reactive and non-selective hydroxyl radicals (·OH). d-nb.infoscirp.org These radicals possess a high oxidation potential, enabling them to attack and break down complex organic molecules. scirp.org In the context of this compound degradation, various AOPs such as UV/H₂O₂, US/H₂O₂, and corona plasma discharge have been investigated. d-nb.infoacs.org

In the UV/H₂O₂ process, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet radiation leads to the rapid production of hydroxyl radicals. d-nb.info Similarly, sonochemical processes (US/H₂O₂) utilize ultrasonic irradiation to generate these radicals. d-nb.info Another method involves the use of corona plasma, where high-energy electrons interact with water molecules, causing ionization, dissociation, and recombination processes that generate ·OH and ·H radicals. nih.gov These generated hydroxyl radicals are the primary oxidants responsible for the initial attack on the dye molecule, often targeting the chromophoric groups and leading to decolorization. acs.org The effectiveness of these processes is influenced by factors such as the initial dye concentration, the concentration of H₂O₂, and the pH of the solution. For instance, in acidic conditions, the hydroxyl radical is the predominant reactive oxidant. d-nb.info

The following reactions illustrate the generation of hydroxyl radicals in different AOP systems:

UV/H₂O₂: H₂O₂ + hv → 2 ·OH d-nb.info

Corona Plasma: H₂O + e⁻ → ·OH + ·H + e⁻ acs.org

Fenton's Reaction (in the presence of Fe²⁺): Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + ·OH acs.org

| Process | Degradation Efficiency (%) | Reaction Time (minutes) |

|---|---|---|

| UV/H₂O₂ | 99 | 8 |

| UV | 23 | Not specified |

| US/H₂O₂ | <15 | Not specified |

| US | <6 | Not specified |

While decolorization is an important first step, complete environmental remediation requires the mineralization of the dye molecule into simpler, non-toxic inorganic compounds like CO₂, H₂O, and mineral acids. tsijournals.com AOPs have shown potential in achieving high mineralization of dyes. The efficiency of mineralization is often assessed by measuring the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). tsijournals.comacademie-sciences.fr

For instance, in the photocatalytic degradation of a similar dye, methylene (B1212753) violet, using TiO₂, the COD value decreased from 300 mg/L to 4 mg/L, and the concentration of CO₂ increased from 22 mg/L to 110 mg/L after 8 hours of illumination, indicating significant mineralization. tsijournals.com Similarly, in the photocatalysis of crystal violet using P-25, a high mineralization yield of 86% was achieved after 120 minutes of reaction with the addition of H₂O₂, and 87% after 180 minutes without H₂O₂. academie-sciences.fr

AOPs can also enhance the biodegradability of wastewater containing dyes. ub.edu The initial dye molecule may be resistant to biological treatment, but the intermediate products formed during AOPs are often smaller, less complex, and more amenable to microbial degradation. scirp.org This enhancement is typically evaluated by the change in the BOD₅/COD ratio. An increase in this ratio signifies an improvement in biodegradability. For example, a study on textile wastewater treatment showed an enhancement in biodegradability from a BOD₅/COD ratio of 0.27 to 0.58 after treatment. mdpi.com

| Photocatalyst Dose (g·L⁻¹) | H₂O₂ Addition | Reaction Time (min) | Mineralization Degree (%) |

|---|---|---|---|

| 1 | No | 180 | 87 |

| 1 | Yes | 120 | 86 |

Biodegradation and Bioremediation Mechanisms of this compound

Bioremediation utilizes microorganisms to break down and detoxify pollutants. mdpi.com This approach is considered an environmentally friendly and cost-effective alternative for treating dye-containing effluents. mdpi.com

The microbial degradation of this compound, a triphenylmethane dye, involves a series of enzymatic reactions that transform the complex dye molecule into simpler, less toxic compounds. researchgate.netacs.org The initial step often involves the decolorization of the dye, which can occur through biosorption or biodegradation. acs.org

Several bacterial and fungal species have been identified that are capable of degrading crystal violet. nih.gov The metabolic pathway often begins with the cleavage of the chromophoric group by enzymes. For example, in the degradation of Crystal Violet by Agrobacterium radiobacter, the proposed pathway involves the initial reduction of the dye to its leuco form, catalyzed by laccase. researchgate.net This is followed by further degradation into intermediates such as N,N,N',N''-tetramethylpararosaniline, [N, N-dimethylaminophenyl] [N-methylaminophenyl] benzophenone, N,N-dimethylaminobenzaldehyde, 4-methyl amino phenol, and finally phenol. researchgate.net

Enzymes such as laccase, manganese peroxidase (MnP), lignin (B12514952) peroxidase (LiP), and NADH-DCIP reductase play a crucial role in the breakdown of the complex dye structure. acs.orgnih.gov Lignin-degrading enzymes are particularly effective in breaking down complex dye structures. nih.gov The intermediates formed are then further metabolized by the microorganisms. mdpi.com For instance, Pseudomonas fluorescens has been shown to break down Crystal Violet into non-toxic metabolic products like 4-benzhydrylidene-cyclohexa-2,5-dienylamine hydrochloride or 4-benzhydrylidene-cyclohexa-2,5-dienol. researchgate.net

The rate of microbial decolorization of this compound is influenced by several factors, including the initial dye concentration, pH, temperature, and the presence of co-substrates. frontiersin.orgpjoes.com At high concentrations, the dye can be toxic to the microorganisms, leading to substrate inhibition. hibiscuspublisher.com

Kinetic models are used to describe the rate of decolorization and to understand the effect of substrate concentration. Several models, such as the Monod, Haldane, and Teissier models, can be used to estimate the decolorization rate. hibiscuspublisher.com A study on the biodegradation of Basic Violet 3 (a closely related dye) by Staphylococcus aureus found that the Teissier model best described the substrate inhibition kinetics. hibiscuspublisher.com The experimental data indicated that the dye was toxic and slowed down the rate of decolorization at higher concentrations. hibiscuspublisher.com The maximum specific biodegradation rate (qmax), half-saturation constant (Ks), and inhibition constant (Ki) are key parameters determined from these models. For Basic Violet 3, these values were found to be 0.145 h⁻¹, 0.408 mg/L, and 73.205 mg/L, respectively. hibiscuspublisher.com

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Maximum specific biodegradation rate (qmax) | 0.145 | h⁻¹ |

| Half-saturation concentration (KS) | 0.408 | mg/L |

| Half inhibition concentration (Ki) | 73.205 | mg/L |

Cocultivation, or the use of microbial consortia, has been shown to be more effective in degrading complex pollutants like this compound compared to the use of single microbial strains. acs.orgsemanticscholar.org The synergistic metabolic activities of different microorganisms in a consortium can lead to a more complete and efficient degradation of the dye. semanticscholar.org

A study investigating the decolorization of Crystal Violet using a coculture of the fungus Aspergillus fumigatus and the bacterium Pseudomonas fluorescens demonstrated a significantly higher decolorization rate compared to the individual monocultures. acs.orgnih.gov This enhanced degradation was attributed to the synergistic action of various enzymes produced by the two microorganisms, including laccase, MnP, LiP, and NADH–DCIP reductase. acs.orgnih.gov The individual strains in a consortium may attack the dye molecule at different positions or utilize metabolites produced by other strains, leading to a more comprehensive breakdown. semanticscholar.org However, it is important to note that synergy is not always guaranteed, as competition for resources can sometimes decrease the degradation efficiency. uliege.be

The intermediates formed during the degradation by the coculture of A. fumigatus and P. fluorescens included 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde, indicating the breakdown of Crystal Violet into simpler compounds. nih.gov Phytotoxicity tests also revealed that the degradation products were less toxic than the original dye, highlighting the detoxification potential of cocultivation strategies. acs.org

Adsorption Phenomena and Surface Interaction Dynamics of Basic Violet 8

Fundamental Adsorption Mechanism Elucidation

The adsorption of Basic Violet 8, a cationic dye, onto various surfaces is a complex process governed by a combination of physical and chemical interactions. The efficiency of this process is dictated by the interplay of several key mechanisms, the kinetics of the interaction, and the thermodynamic favorability of the adsorption.

The primary driving force for the adsorption of this compound is often electrostatic interaction. As a cationic dye, it carries a positive charge in aqueous solutions, leading to strong attractions with negatively charged surfaces of adsorbent materials. tubitak.gov.tramecj.com This is particularly relevant for biosorbents and clays, which often possess negatively charged functional groups like carboxyl and hydroxyl groups, or a negatively charged silica (B1680970) surface. geoscienceworld.orgnih.gov

Furthermore, the aromatic rings present in the structure of this compound facilitate π-π interactions. These non-covalent interactions occur between the electron-rich aromatic rings of the dye and the π-electron systems of the adsorbent material, which can be found in carbon-based materials or other adsorbents with aromatic moieties. tubitak.gov.trresearchgate.netmdpi.com

In some cases, n-π interactions, which occur between a non-bonding electron pair (n) on a heteroatom (like oxygen or nitrogen) of the adsorbent and the aromatic ring (π) of the dye, also contribute to the adsorption process. researchgate.nettandfonline.com The combination of these interactions—electrostatic, hydrogen bonding, and π-π stacking—creates a robust mechanism for the capture of this compound from aqueous solutions.

Film or surface diffusion: The transport of dye molecules from the bulk solution to the external surface of the adsorbent. ripublication.com

Intra-particle diffusion: The movement of the dye molecules from the surface into the pores of the adsorbent. ripublication.comresearchgate.net

Adsorption: The final and rapid attachment of the dye molecules to the active sites within the pores. ripublication.com

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the feasibility and nature of the adsorption process. The spontaneity of the adsorption is determined by the sign of ΔG°. A negative ΔG° value indicates that the adsorption process is spontaneous and thermodynamically favorable. sphinxsai.comjmaterenvironsci.commdpi.com The magnitude of ΔG° can also offer clues about the nature of adsorption; values around -20 kJ/mol or less negative often suggest physisorption, while values around -40 kJ/mol or more negative point towards chemisorption. mdpi.com

The enthalpy change (ΔH°) reveals whether the adsorption is an endothermic (heat is absorbed, ΔH° > 0) or exothermic (heat is released, ΔH° < 0) process. jmaterenvironsci.com An endothermic process is favored at higher temperatures, while an exothermic process is favored at lower temperatures. sphinxsai.comphyschemres.org The magnitude of ΔH° can also distinguish between physical and chemical adsorption, with physisorption typically having enthalpy changes in the range of 8 to 25 kJ/mol and chemisorption having much higher values, from 83 to 830 kJ/mol. jmaterenvironsci.com

The entropy change (ΔS°) reflects the degree of randomness at the solid-liquid interface during adsorption. sphinxsai.comjmaterenvironsci.com A positive ΔS° value indicates increased disorder at the interface, which can occur as solvent molecules are displaced by the dye molecules on the adsorbent surface. sphinxsai.com

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Montmorillonite (B579905) | -9.43 to -28.68 | Positive | Positive | Spontaneous, Endothermic | researchgate.net |

| Aloe Vera Micropowder (Cu-impregnated) | Negative | +88 | +308 | Spontaneous, Endothermic | physchemres.org |

| Fugas Sawdust Carton | Negative | Positive | Positive | Spontaneous, Endothermic | sphinxsai.com |

| Perlite | Negative | Negative | Positive | Spontaneous, Exothermic | jmaterenvironsci.com |

| Ag-NPs-Loaded Cellulose (B213188) | -105 to -109 | Negative | Positive | Spontaneous, Exothermic | mdpi.com |

| Spent Coffee Grounds | Negative | Negative | Not specified | Spontaneous, Exothermic | physchemres.org |

Development and Characterization of Novel Adsorbent Materials for this compound Capture

The quest for effective and economical methods to remove this compound from water has led to the exploration of a wide range of adsorbent materials. These can be broadly categorized into low-cost biosorbents derived from waste materials and advanced nanomaterial-based adsorbents.

The use of low-cost biosorbents is an attractive option due to their abundance, renewability, and low economic value. Various agricultural and biological waste products have been successfully employed for the removal of this compound.

Spent Coffee Grounds: Waste coffee grounds have proven to be effective adsorbents for this compound. physchemres.orgresearchgate.netdlsu.edu.ph Studies have shown that they can achieve high removal efficiencies, with maximum adsorption capacities reported to be as high as 125 mg/g. researchgate.net The porous structure and the presence of functional groups on the surface of coffee grounds contribute to their adsorption capabilities. physchemres.org

Plant Leaf Powders: Various plant leaves, such as those from raspberry and olive trees, have been investigated as biosorbents. researchgate.netosf.io Olive leaf powder, for instance, demonstrated a high adsorption capacity of 181.1 mg/g for crystal violet. osf.io Similarly, powders from plants like Trifolium repens have also been shown to be effective. d-nb.inforesearchgate.net The efficiency of these materials is attributed to their cellulose and lignin (B12514952) content, which provides active sites for dye adsorption.

Sugar Cane Bagasse: A fibrous waste product from the sugar industry, sugarcane bagasse, is another promising low-cost adsorbent. amecj.comunirioja.esiwaponline.com It can effectively remove this compound from aqueous solutions, with removal efficiencies reaching up to 95%. unirioja.esiwaponline.com The performance of bagasse can be further enhanced through chemical modifications. tandfonline.com

Chitin: A biopolymer found in the shells of crustaceans, chitin, and its derivative chitosan, have been utilized for dye removal. researchgate.netscialert.netpjoes.comiosrjournals.org Chitosan, in particular, with its amino and hydroxyl functional groups, shows good potential for adsorbing cationic dyes like this compound, primarily through a chemisorption process. scialert.netiosrjournals.org

Nanomaterials offer superior adsorption properties due to their high surface-area-to-volume ratio and tailored surface chemistry.

Halloysite Nanoclay: Halloysite, a naturally occurring clay mineral with a nanotubular structure, has been recognized as an effective adsorbent for both cationic and anionic dyes. geoscienceworld.orgcambridge.orgcambridge.org Its unique structure features a negatively charged outer surface (silica) and a positively charged inner surface (alumina), making it versatile for adsorbing a wide range of charged molecules. geoscienceworld.orgcambridge.org Halloysite has demonstrated the ability to rapidly adsorb this compound, with the process often being spontaneous. cambridge.orgresearchgate.net

Zeolites: Zeolites, which are microporous aluminosilicate (B74896) minerals, are also used as adsorbents. mdpi.com Their well-defined porous structure and ion-exchange capabilities make them suitable for trapping dye molecules. Synthetic zeolites have been incorporated into composite materials to enhance their dye removal efficiency. nih.gov

| Adsorbent Material | Type | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Spent Coffee Grounds | Biosorbent | 125 | researchgate.net |

| Spent Coffee Grounds | Biosorbent | 59.3 | researchgate.net |

| Olive Leaves Powder | Biosorbent | 181.1 | osf.io |

| Raspberry Leaves | Biosorbent | 264.5 | researchgate.net |

| Modified Plant Leaves/Chitosan Composite | Biosorbent | 375.72 | tandfonline.com |

| Moringa Oleifera Pod Husk | Biosorbent | 156.25 | scienceasia.org |

| Halloysite Nanoclay | Nanomaterial | 113.64 | researchgate.net |

| V2O5-g-C3N4 Nanocomposite | Nanomaterial | 664.65 | mdpi.com |

Surface Modification Strategies for Enhanced Adsorption Capacity

Alkaline Treatment: Treating lignocellulosic materials and other adsorbents with alkaline solutions, such as sodium hydroxide (B78521) (NaOH), is a common and effective strategy. This treatment can convert acidic functional groups on the adsorbent's surface into their anionic forms, which leads to stronger electrostatic attractions with cationic dyes like this compound. deswater.com For instance, treating Dimorcarpus longan leaves with a 1.0 M NaOH solution has been shown to enhance the adsorption of crystal violet, a compound similar to this compound. deswater.com This enhancement is attributed to the increased number of negatively charged sites available for binding the positively charged dye molecules. deswater.com Similarly, alkaline hydrolysis of graft copolymers like xanthan gum-g-polyacrylamide can introduce more carboxyl groups, which also boosts the adsorption of cationic dyes. acs.org

Activation: Activation is another key strategy, which can be either physical or chemical. Chemical activation often involves treating the raw material with activating agents like acids or bases. For example, acid activation of clay can improve its surface area, porosity, and surface acidity, thereby enhancing its adsorption capacity for dyes like Basic Violet 2. ijesi.org The activation of biosolids has also been shown to significantly increase the adsorption rate of Basic Violet dyes compared to unmodified biosolids. ijirset.com

Furthermore, the conversion of nitrile groups in materials like polyacrylonitrile-based copolymers to carboxylic acid groups through a process called carboxylation enhances the material's adsorption capacity. mdpi.com This modification introduces more binding sites for cationic dyes. mdpi.com

These modification strategies are crucial for developing highly efficient and low-cost adsorbents for the remediation of dye-polluted wastewater. The choice of modification method depends on the nature of the adsorbent material and the specific characteristics of the target dye.

Adsorption Kinetics and Equilibrium Modeling of the Chemical Compound

Understanding the kinetics and equilibrium of the adsorption process is essential for designing efficient dye removal systems. This involves studying the rate at which the dye is adsorbed and how it distributes between the adsorbent and the solution at equilibrium.

Application of Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

To investigate the mechanism of adsorption, kinetic models such as the pseudo-first-order and pseudo-second-order models are widely applied to experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. osf.io The linear form of the pseudo-first-order kinetic model is often used to determine the rate constant (k₁) and the equilibrium adsorption capacity (qₑ). osf.ioresearchgate.net However, in many studies involving the adsorption of Basic Violet dyes, this model does not provide the best fit for the experimental data, as indicated by lower correlation coefficients (R²). osf.ionih.gov

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. osf.io This model is frequently found to better describe the adsorption kinetics of Basic Violet dyes onto various adsorbents. osf.ionih.govphyschemres.org The high correlation coefficients (R² values close to 1.00) obtained from plotting t/qₜ versus t indicate that the adsorption process follows the pseudo-second-order kinetics. osf.ioresearchgate.net This suggests that the adsorption process is likely controlled by chemical adsorption. osf.io

The choice between these models is based on how well they fit the experimental data, which is typically assessed by comparing their correlation coefficients. oatext.comoatext.com For many systems involving Basic Violet dyes, the pseudo-second-order model provides a more accurate description of the adsorption kinetics. physchemres.orgoatext.comd-nb.info

Fitting to Langmuir, Freundlich, and Sips Adsorption Isotherm Models

Adsorption isotherms describe how the adsorbate molecules distribute between the liquid phase and the solid phase when the adsorption process reaches an equilibrium state. Several isotherm models are used to analyze the experimental data, with the Langmuir, Freundlich, and Sips models being the most common.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. osf.ioeeer.org This model is often suitable for describing the adsorption of Basic Violet dyes onto various materials, including activated carbon and certain biowastes. ijirset.comphyschemres.orgijirset.com The applicability of the Langmuir model suggests that the adsorbent surface is homogeneous and that there is no significant interaction between the adsorbed molecules. ijirset.com

The Freundlich isotherm model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. eeer.orgijirset.com This model is often used when the Langmuir model does not provide a good fit. The Freundlich model is characterized by the constants K_f, which relates to the adsorption capacity, and n, which indicates the favorability of the adsorption process. ijirset.com A value of 1/n between 0 and 1 suggests favorable adsorption. ijirset.comjmchemsci.com

The Sips isotherm model is a combination of the Langmuir and Freundlich models. jocpr.com It is a three-parameter model that at low adsorbate concentrations effectively reduces to the Freundlich isotherm, and at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. jocpr.com This model is particularly useful for describing adsorption on heterogeneous surfaces and has been shown to provide a good fit for the adsorption of crystal violet (a type of basic violet dye) on modified leaf adsorbents and natural illitic clay. deswater.comjocpr.com

The selection of the best-fit isotherm model is typically based on the correlation coefficient (R²) values obtained from fitting the experimental data to the different models. jocpr.com

Optimization of Adsorption Parameters for this compound Removal

The efficiency of this compound removal through adsorption is significantly influenced by several operational parameters. Optimizing these parameters is crucial for maximizing the removal efficiency and for the practical application of the adsorption process.

Influence of Solution pH and Initial Dye Concentration

Solution pH: The pH of the solution is a critical factor that affects the surface charge of the adsorbent and the degree of ionization of the dye molecules. ijirset.commdpi.com For cationic dyes like this compound, the adsorption is generally more favorable at higher pH values. ijesi.orgresearchgate.net At low pH, the adsorbent surface may be positively charged, leading to electrostatic repulsion with the cationic dye molecules. osf.io As the pH increases, the surface of many adsorbents becomes more negatively charged, which enhances the electrostatic attraction with the positively charged dye, resulting in increased adsorption. acs.orgosf.io However, the optimal pH can vary depending on the specific adsorbent used. For example, maximum removal of a basic violet dye was observed at a pH of 2 when using biosolids as an adsorbent. ijirset.com

Initial Dye Concentration: The initial concentration of the dye in the solution also plays a significant role in the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). ijirset.commdpi.com This is because a higher initial concentration provides a greater driving force for the dye molecules to move from the solution to the adsorbent surface. mdpi.com However, the percentage of dye removal often decreases as the initial concentration increases. nih.govijirset.com This is due to the saturation of the available active sites on the adsorbent at higher dye concentrations. nih.govd-nb.info

Effect of Adsorbent Dosage and Contact Time on Removal Efficiency

Adsorbent Dosage: The adsorbent dosage, which is the amount of adsorbent used for a given volume of solution, is another important parameter. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal. d-nb.infonih.gov This is because a larger amount of adsorbent provides a greater surface area and more available active sites for adsorption. nih.gov However, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) may decrease with an increase in adsorbent dosage. nih.gov This can be attributed to the unsaturation of some active sites at higher dosages or the aggregation of adsorbent particles, which reduces the effective surface area. nih.gov Therefore, an optimum adsorbent dosage needs to be determined to ensure efficient dye removal without excessive use of the adsorbent. ijirset.comnih.gov

Temperature Dependence of Adsorption Capacity and Rate

The temperature of the system is a critical parameter influencing the adsorption of this compound, affecting both the equilibrium capacity and the rate of uptake. The nature of this influence, whether the process is enhanced or hindered by temperature, provides insight into the thermodynamics of the adsorption.

Studies have shown varied responses to temperature changes depending on the adsorbent material. For instance, the adsorption of Basic Violet 10 onto activated carbon derived from Ipomoea carnea stem waste was found to be an exothermic process. An increase in temperature led to a decrease in adsorption capacity. oatext.com This suggests that lower temperatures are more favorable for the removal of this dye using this specific adsorbent. Conversely, the adsorption of Basic Violet 14 onto activated carbon prepared from tea dust (TWAC) demonstrated endothermic behavior. ijirset.com In this case, increasing the temperature from 30°C to 50°C resulted in an increased adsorption capacity, from 40 mg/g to 41.67 mg/g, and a higher percentage of dye removal, which rose from 80.00% to 83.33%. ijirset.com This enhancement is attributed to the increased mobility of the dye molecules at higher temperatures. ijirset.com

Similarly, the adsorption of Basic Violet 16 onto montmorillonite clay also showed an increase in adsorption capacity with rising temperatures, from 194.12 mg/g at 293 K to 199.06 mg/g at 333 K, indicating an endothermic reaction. scielo.br The increased temperature is thought to facilitate the diffusion of dye molecules into the internal pores of the adsorbent. scielo.br Likewise, when using Fugas Sawdust Carton (FSC) to adsorb Crystal Violet (a form of Basic Violet), an increase in solution temperature led to a higher adsorption capacity and percentage of dye removal. sphinxsai.com

The following table summarizes the effect of temperature on the adsorption capacity of various Basic Violet dyes onto different adsorbents.

| Adsorbent | Basic Violet Dye | Temperature Change | Effect on Adsorption Capacity | Reference |

| Ipomoea carnea stem activated carbon | Basic Violet 10 | Increase | Decrease | oatext.com |

| Tea dust activated carbon (TWAC) | Basic Violet 14 | 30°C to 50°C | Increase (40 to 41.67 mg/g) | ijirset.com |

| Montmorillonite clay | Basic Violet 16 | 293 K to 333 K | Increase (194.12 to 199.06 mg/g) | scielo.br |

| Waste sugar beet pulp | Basic Violet 16 | 25°C to 45°C | Decrease (13.60 to 12.45 mg/g) | tandfonline.com |

| Fugas Sawdust Carton (FSC) | Crystal Violet | Increase | Increase | sphinxsai.com |

Sono-Assisted Adsorption Studies

The application of ultrasound, known as sono-assisted adsorption, has been investigated as a method to enhance the removal of Basic Violet dyes from aqueous solutions. Ultrasonic waves can improve mass transfer, reduce diffusion resistance, and modify the physical properties of adsorbents, potentially leading to higher adsorption efficiency and shorter equilibrium times. springerprofessional.de

In a study investigating the removal of Basic Violet 10 using fly ash, the combination of ultrasound (40 kHz) and fly ash significantly improved the adsorption capacity compared to using fly ash alone. The adsorption capacity for Basic Violet 10 increased from 5.16 mg/g to 7.51 mg/g with the assistance of ultrasound. eeer.org This enhancement is attributed to the effects of cavitation bubbles and acoustic waves, which can lead to a reduction in the adsorbent's particle size and an increase in its surface area. eeer.org The sono-assisted process also achieved effective removal of Basic Violet 10 in a shorter contact time and with a lower dose of fly ash. eeer.orgresearchgate.net

Similarly, the sono-assisted adsorption of Crystal Violet (CV) dye onto Tunisian Smectite Clay has been explored. The use of an ultrasonic bath was found to be effective in the removal of the dye. researchgate.net Another study on the removal of Methyl Violet 2B using a magnetic kaolin-supported adsorbent demonstrated that sono-assisted adsorption was more efficient than conventional adsorption, requiring less time to reach equilibrium. springerprofessional.de

The effectiveness of sono-assisted adsorption can be influenced by various experimental parameters. For the adsorption of Basic Blue 41 onto Salda mud under ultrasonic irradiation, factors such as initial dye concentration, adsorbent dose, and pH were found to be significant. dergipark.org.tr The mechanism of adsorption can also be affected; in the case of Basic Blue 41, the process was determined to be physical adsorption under the influence of ultrasonic waves. dergipark.org.tr

The table below presents findings from studies on the sono-assisted adsorption of Basic Violet dyes.

| Adsorbent | Basic Violet Dye | Key Findings | Reference |

| Fly Ash | Basic Violet 10 | Adsorption capacity increased from 5.16 mg/g (adsorption alone) to 7.51 mg/g (sono-assisted). Shorter contact time and lower adsorbent dose required. | eeer.orgresearchgate.net |

| Tunisian Smectite Clay | Crystal Violet | Sono-assisted adsorption using an ultrasonic bath was effective for dye removal. | researchgate.net |

| Magnetic Kaolin Supported Ferrite | Methyl Violet 2B | Sono-assisted adsorption showed higher efficiency and reached equilibrium faster than conventional adsorption. | springerprofessional.de |

| Salda Mud | Basic Blue 41 | The uptake percentage reached 94% under ultrasonic irradiation. The adsorption mechanism was identified as physical. | dergipark.org.tr |

Spectroscopic and Advanced Analytical Methodologies in Basic Violet 8 Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides detailed information about the molecular vibrations of a compound, offering insights into its functional groups and structural characteristics.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. innovatechlabs.comnsf.gov In the context of Basic Violet 8, FTIR is extensively used to characterize adsorbent materials before and after the dye removal process. This analysis helps in understanding the mechanism of adsorption by identifying the functional groups on the adsorbent surface that interact with the dye molecules.

For instance, studies on the adsorption of Crystal Violet (a common name for this compound) onto agricultural biomass like lime peels and pineapple leaves have utilized FTIR to confirm the presence of carboxyl and carbonyl groups. its.ac.idresearchgate.net These groups are instrumental in the enhancement of the adsorption process. Similarly, when studying the adsorption of Crystal Violet on modified leaf adsorbents, FTIR analysis reveals shifts in the peaks corresponding to C–H, C=O, and C=C bonds, indicating that surface modification and interaction with the dye have occurred. deswater.com

The table below summarizes typical FTIR spectral data used in the characterization of adsorbents for this compound removal.

| Functional Group | Wavenumber (cm⁻¹) | Significance in Adsorption Studies |

| C–H stretch | 2919 - 2940 | Indicates the presence of aliphatic chains on the adsorbent surface. |

| C=O stretch | 1734 - 1740 | Suggests the presence of carbonyl groups (e.g., in carboxylic acids, aldehydes, ketones) which can act as binding sites for the cationic dye. |

| C=C stretch (aromatic) | 1603 - 1623 | Aromatic rings in the adsorbent structure can interact with the aromatic structure of this compound through π-π interactions. |

| C–O stretch | 1031 - 1034 | Indicates the presence of alcohol, ether, or carboxylic acid functional groups. |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its concentration, degradation, and interactions with other molecules.

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound in solution. technologynetworks.comchromedia.orgmt.com The dye exhibits a characteristic strong absorption in the visible region of the electromagnetic spectrum, with a maximum absorption wavelength (λmax) around 583 nm. longdom.orglongdom.org This property allows for the straightforward determination of its concentration using the Beer-Lambert Law.

In environmental applications, UV-Vis spectroscopy is pivotal for monitoring the progress of dye degradation processes, such as photocatalysis. longdom.orglongdom.orgmdpi.com By measuring the decrease in the absorbance at λmax over time, researchers can calculate the percentage of dye removal or degradation. For example, the photocatalytic degradation of Crystal Violet using nanoanatase TiO2 has been successfully monitored by observing the reduction in its characteristic absorption peak. longdom.orglongdom.org

Furthermore, UV-Vis spectroscopy can be employed to study the interactions between this compound and other molecules, such as proteins. nih.gov Changes in the absorption spectrum of the dye upon binding to a protein can provide insights into the nature of the interaction.

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of molecules and their environment. nih.gov While this compound itself is not strongly fluorescent, its interactions with other molecules can be probed using this method. For instance, the interaction between methyl violet (a related triphenylmethane (B1682552) dye) and bovine serum albumin (BSA) has been investigated by monitoring the quenching of BSA's intrinsic fluorescence upon binding of the dye. nih.gov This quenching effect can be used to determine binding constants and the number of binding sites.

Fluorescence-based sensors also hold potential for the environmental monitoring of pollutants like dyes. rsc.orgmdpi.comnih.govresearchgate.netnih.gov These sensors can offer real-time, in-situ measurements of water quality.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly biomolecules like proteins. photophysics.comjascoinc.com When a small molecule like this compound binds to a protein, it can induce conformational changes in the protein's structure. These changes can be detected by CD spectroscopy.

A study on the interaction of methyl violet with bovine serum albumin (BSA) utilized CD spectroscopy to investigate the effect of the dye on the protein's conformation. nih.gov By analyzing the changes in the CD spectrum of BSA in the presence of methyl violet, researchers can gain insights into how the dye binding affects the protein's secondary structure elements, such as α-helices and β-sheets. nih.govnih.gov

Chromatographic and Mass Spectrometric Techniques for Product Identification

To identify the products formed during the degradation of this compound or to analyze its presence in complex mixtures, chromatographic and mass spectrometric techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a commonly used method for the separation and identification of dyes and their degradation products. researchgate.net For instance, LC-MS/MS has been used for the detection of various basic dyes in cosmetics. mdpi.com

In degradation studies, these techniques are crucial for elucidating the degradation pathway. For example, the photodegradation of Crystal Violet has been studied using mass spectrometric methods to identify the N-demethylated products that form during the process. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed to identify simpler aromatic compounds formed from the breakdown of the dye. nih.gov

The following table lists some of the degradation products of Crystal Violet identified using these techniques.

| Technique | Identified Products |

| LC-MS/MS | N-demethylated Crystal Violet species |

| GC-MS | 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, benzaldehyde |

High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry (HPLC-PDA-ESI-MS)

High-Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization Mass Spectrometry (HPLC-PDA-ESI-MS) is a powerful analytical tool for the separation, identification, and quantification of compounds in a mixture. This technique is particularly valuable in studying the degradation of dyes like this compound.

In research on analogous triphenylmethane dyes such as Ethyl Violet, HPLC-PDA-ESI-MS has been instrumental in identifying intermediate products formed during degradation processes. nih.govresearchgate.net The HPLC component separates the parent dye from its degradation products based on their differential partitioning between a stationary and a mobile phase. The Photodiode Array (PDA) detector provides ultraviolet-visible spectra for each separated compound, aiding in preliminary identification. Subsequently, the Electrospray Ionization (ESI) interface generates charged ions from the eluted compounds, which are then analyzed by the Mass Spectrometer (MS) to determine their mass-to-charge ratios. This provides definitive identification and structural information about the intermediates. nih.gov For instance, in the analysis of a purple textile dye, HPLC-DAD-MS was used to identify the components of methyl violet by their mass-to-charge ratios and UV-Vis absorbance spectra. researchgate.net

A typical analysis of dye degradation products might involve the following instrumental conditions:

| Parameter | Condition | Source |

| Column | Atlantis™ dC18 | nih.gov |

| Mobile Phase | A: 0.025 M aqueous ammonium (B1175870) acetate (B1210297) buffer; B: Methanol | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | ESI-MS | nih.gov |

This analytical approach allows researchers to reconstruct the degradation pathway of the dye, providing insights into the mechanisms of breakdown, such as N-de-ethylation or cleavage of the chromophore structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, it is primarily used to identify volatile metabolites that may be produced during biodegradation or chemical degradation processes.

The methodology involves separating volatile compounds in a gas chromatograph, where they are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This spectrum acts as a "chemical fingerprint" that can be compared against spectral libraries for identification.

Studies on the degradation of similar dyes, like Crystal Violet and Ethyl Violet, have successfully employed GC-MS to identify smaller organic intermediates. nih.govmdpi.com For example, in the analysis of aged ballpoint pen ink, GC-MS was used to identify and quantify volatile degradation products of Crystal Violet, such as N,N'-Dimethyl-4-aminophenol. mdpi.com Profiling of volatile metabolites from bacterial degradation of various organic compounds is also a common application of GC-MS, capable of identifying dozens of volatile organic compounds like ketones, alcohols, and acids. mdpi.comnih.govnih.gov

Table of Potential Volatile Metabolites from Triphenylmethane Dye Degradation

| Metabolite Class | Example Compounds |

|---|---|

| Ketones | 2-Pentanone, 2-Heptanone, 2-Nonanone |

| Alcohols | Various short-chain alcohols |

| Acids | Acetic acid, Butanoic acid |

| Phenols | Phenol, 3-Methylphenol |

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Total Organic Carbon (TOC) analysis is a fundamental method for assessing the degree of mineralization of organic compounds, including dyes like this compound, during treatment processes. Mineralization refers to the complete conversion of organic molecules into inorganic substances such as carbon dioxide (CO2), water (H2O), and mineral acids.

The TOC analyzer measures the total amount of organically bound carbon in an aqueous sample. This is typically achieved by high-temperature combustion or chemical oxidation of the organic matter to CO2, which is then detected and quantified, often using a non-dispersive infrared (NDIR) detector.

Example of TOC Removal Data for Rhodamine B Degradation

| Treatment Time (min) | TOC Removal (%) |

|---|---|

| 0 | 0 |

| 60 | ~17 |

| 120 | 35 |

| 180 | 52 |

| 240 | 68 |

| 300 | 79 |

| 360 | 88 |

| 420 | >90 |

(Data adapted from a study on Mn3O4/ZnO/AC composite photocatalyst) rsc.org

Morphological and Elemental Characterization of this compound-Modified or Treated Materials

When this compound interacts with materials such as adsorbents or catalysts, it is essential to characterize the physical and chemical changes to the material's surface. Techniques like SEM, XRD, and EDX provide invaluable information in this regard.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. It is widely used to observe the topography and morphology of materials before and after they have been used to adsorb or degrade dyes.

In studies involving the adsorption of the similar dye Crystal Violet, SEM images have revealed changes in the surface structure of adsorbents. For instance, the surface of an adsorbent like potato peels or Bathurst burr powder may appear porous and irregular before dye adsorption. researchgate.netjmaterenvironsci.com After exposure to the dye solution, SEM images can show the pores becoming filled or the surface being coated with dye molecules, providing visual confirmation of the adsorption process. researchgate.netresearchgate.net This qualitative analysis helps in understanding the mechanism of interaction between the dye and the material.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. It works by bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams. Each crystalline solid has a unique XRD pattern, which acts as a fingerprint.

In the context of this compound research, XRD is crucial for characterizing the catalysts used in its degradation or the adsorbents for its removal. For example, in studies on the photocatalytic degradation of Crystal Violet, XRD is used to identify the crystalline phases of the catalyst, such as the anatase, rutile, or brookite phases of titanium dioxide (TiO2). longdom.orglongdom.orgmdpi.commdpi.com The crystalline phase can significantly impact the catalyst's activity. XRD can also be used to assess whether the adsorption of the dye onto a material alters its crystalline structure. eeer.org

Common Crystalline Phases Identified by XRD in Dye Degradation Catalysts

| Catalyst Material | Crystalline Phase | JCPDS File No. |

|---|---|---|

| Titanium Dioxide | Anatase | 01-078-2486 |

| Titanium Dioxide | Rutile | 01-083-2242 |

| Titanium Dioxide | Brookite | 96-900-4138 |

| Zinc Oxide | Zincite | - |

(Data from studies on Crystal Violet degradation) mdpi.commdpi.com

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. When the electron beam of the SEM strikes the sample, it causes atoms to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which is unique to each element, allowing for the determination of the elemental composition of the sample's surface. nih.gov

When studying materials treated with this compound, EDX can confirm the presence of the dye on the surface by detecting elements characteristic of the dye's structure (e.g., carbon, nitrogen, chlorine) that may not be present in the original material. In studies on the degradation of Crystal Violet using doped catalysts, EDX is used to confirm the presence and distribution of the dopant elements (e.g., Copper, Zinc) within the catalyst matrix. mdpi.comacs.org This information is vital for correlating the material's composition with its performance in dye removal or degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the determination of the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. scilit.commdpi.comresearchgate.net In the context of complex dye molecules such as this compound, NMR is indispensable for confirming the identity and elucidating the intricate framework of the molecule. This is achieved by analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 isotopes (¹³C NMR). uobasrah.edu.iqresearchgate.net

Detailed Research Findings

Research utilizing NMR spectroscopy for the analysis of triphenylmethane dyes, the class to which this compound belongs, provides precise data on the chemical shifts of different nuclei within the molecule. The ¹H NMR spectrum is particularly informative, revealing the arrangement of protons on the aromatic rings and the methyl groups attached to the nitrogen atoms.

For a closely related compound, Methyl Violet 2B, the ¹H NMR spectrum recorded in a DMSO-d6 solvent shows distinct signals corresponding to different sets of protons. chemicalbook.com The aromatic protons on the phenyl rings appear in the downfield region, typically between 6.8 and 7.3 ppm, due to the deshielding effect of the aromatic ring currents. chemicalbook.com Protons on the rings with attached dimethylamino groups have different chemical shifts from those on the ring with the methylamino group, allowing for their differentiation. The protons of the methyl groups attached to the nitrogen atoms are observed further upfield, generally around 3.2 ppm. chemicalbook.com

Below is a data table summarizing the ¹H NMR chemical shifts observed for a representative compound in this class.

| Assignment | Chemical Shift (ppm) |

| Aromatic Proton | 7.27 |

| Aromatic Proton | 7.22 |

| Aromatic Proton | 6.99 |

| Aromatic Proton | 6.87 |

| Methyl Proton (-N(CH₃)₂) | 3.22 |

| Methyl Proton (-NHCH₃) | 3.20 |

| Data obtained in DMSO-d6 solvent. chemicalbook.com |

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. This allows for the direct observation of the number of different carbon environments. The chemical shifts of the carbon signals indicate their nature (e.g., aromatic, aliphatic, quaternary). For triphenylmethane dyes, the aromatic carbons resonate in the downfield region of the spectrum, while the methyl carbons appear in the upfield region. The central quaternary carbon, bonded to the three phenyl rings, has a characteristic chemical shift that is vital for confirming the core structure. While specific ¹³C data for this compound is not detailed here, its application is fundamental in unequivocally piecing together the carbon framework of the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structural assignments. These methods reveal correlations between neighboring protons (COSY) and between protons and the carbons they are attached to (HSQC, HMBC), providing unambiguous evidence for the complete and precise structural elucidation of this compound. mdpi.comresearchgate.net

Theoretical and Computational Investigations of Basic Violet 8 Chemistry and Interactions

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of Basic Violet 8. These in silico techniques allow for the detailed investigation of the molecule's behavior at the quantum level.